Ethyl3-[(oxetan-3-yl)amino]propanoate
Description
Ethyl 3-[(oxetan-3-yl)amino]propanoate is a synthetic organic compound featuring a propanoate ester backbone, an oxetane ring, and an amino linker. This compound’s structure allows for modular modifications, enabling applications in drug discovery, particularly in targeting enzymes or receptors sensitive to constrained ring systems.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 3-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)3-4-9-7-5-11-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
YHELADLBCWMKDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1COC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(oxetan-3-yl)amino]propanoate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. The starting material, methyl 2-(oxetan-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(oxetan-3-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones.
Reduction: Reduction reactions can open the oxetane ring, leading to linear products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxetanones.
Reduction: Linear alcohols or amines.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Ethyl 3-[(oxetan-3-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(oxetan-3-yl)amino]propanoate involves its interaction with biological targets through its oxetane ring. The ring’s strain and reactivity allow it to participate in various biochemical pathways, potentially leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo ring-opening reactions is a key feature .
Comparison with Similar Compounds
Structural Analogues with Oxetane Moieties
Compounds sharing the oxetane-amino-propanoate core exhibit distinct substituent-driven variations:
- (S)-propyl 2-((3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoate (28): Substituents: Propyl ester, trityl-imidazole group. Solubility: 17–50% in acetonitrile/hexane. Yield: 49%. Applications: Used in peptide mimicry due to its imidazole moiety, which may interact with histidine-binding sites .
- (S)-tert-butyl 3-(2-((3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)amino)-3-oxo-3-propoxypropyl)-1H-indole-1-carboxylate (29): Substituents: tert-Butyl ester, indole-carboxylate. Solubility: 25–33% in ethyl acetate/hexane. Yield: 69%. Applications: The indole group facilitates aromatic stacking interactions, relevant in kinase inhibitor design .
Key Differences :
- The ethyl ester group in the target compound may offer better metabolic stability than tert-butyl or propyl esters .
Propanoate Derivatives with Aromatic Substituents
- Ethyl 3-(2-furyl)propanoate: Structure: Furyl group replaces oxetane. Reactivity: The electron-rich furan enhances participation in Diels-Alder reactions, unlike the oxetane’s electron-neutral character. Applications: Used in synthetic chemistry for heterocycle formation .
- Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate: Structure: Ketone group and phenylethylamino substituent. Properties: Melting point 82–84°C; Rf = 0.32 (Et2O:PE = 5:5). Applications: The α,β-unsaturated ketone moiety may engage in Michael addition reactions, useful in alkaloid synthesis .
- Ethyl 3-oxo-3-phenylpropanoate derivatives (e.g., o-tolyl, p-tolyl variants): Structure: Aromatic rings at the 3-position. Reactivity: Electron-withdrawing aryl groups stabilize the keto-enol tautomer, influencing acidity (pKa ~ 9–11). Applications: Intermediates in flavonoid and chalcone synthesis .
Key Differences :
- The amino linker provides a hydrogen-bond donor absent in keto or furyl derivatives, enhancing target specificity .
Halogenated and Electron-Modified Derivatives
- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Structure: Fluorine atom at the 2-position. Reactivity: The electronegative fluorine increases oxidative stability and alters dipole moments. Applications: Fluorine’s bioisosteric effects make it valuable in pharmacokinetic optimization .
Key Differences :
- The oxetane-amino group in the target compound avoids the metabolic liability associated with fluorinated esters, which may form toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
